molecular formula C5H10O2 B3265487 (2Z)-2-methylbut-2-ene-1,4-diol CAS No. 40560-13-2

(2Z)-2-methylbut-2-ene-1,4-diol

Cat. No. B3265487
CAS RN: 40560-13-2
M. Wt: 102.13 g/mol
InChI Key: FLXLJBCLEUWWCG-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-methylbut-2-ene-1,4-diol, also known as isoprene diol, is a diol molecule that is produced by the oxidation of isoprene in the atmosphere. Isoprene is a volatile organic compound that is emitted by plants and trees, and it is one of the most abundant organic compounds in the atmosphere. The production of isoprene diol is an important process that affects the chemistry of the atmosphere, and it has been the subject of scientific research for many years.

Mechanism of Action

The mechanism of action of (2Z)-2-methylbut-2-ene-1,4-diol in the formation of SOA is complex and not fully understood. However, it is believed that (2Z)-2-methylbut-2-ene-1,4-diol can react with other atmospheric compounds such as nitrogen oxides (NOx) and sulfur dioxide (SO2) to form highly reactive intermediates that can then undergo further reactions to form SOA.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2Z)-2-methylbut-2-ene-1,4-diol, as it is primarily studied in the context of atmospheric chemistry. However, studies have shown that exposure to high levels of (2Z)-2-methylbut-2-ene-1,4-diol and other atmospheric pollutants can have negative impacts on human health, including respiratory and cardiovascular effects.

Advantages and Limitations for Lab Experiments

(2Z)-2-methylbut-2-ene-1,4-diol has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. However, one of the limitations is that it is a volatile compound that can react with other atmospheric compounds, making it difficult to study in isolation.

Future Directions

There are several future directions for research on (2Z)-2-methylbut-2-ene-1,4-diol. One area of research is the role of (2Z)-2-methylbut-2-ene-1,4-diol in the formation of SOA and its impacts on air quality and human health. Another area of research is the development of new methods for synthesizing (2Z)-2-methylbut-2-ene-1,4-diol and other diol molecules. Finally, there is a need for more research on the biochemical and physiological effects of (2Z)-2-methylbut-2-ene-1,4-diol and other atmospheric pollutants.

Scientific Research Applications

The production of (2Z)-2-methylbut-2-ene-1,4-diol has important implications for the chemistry of the atmosphere, and it has been the subject of scientific research for many years. One of the main areas of research has been the role of (2Z)-2-methylbut-2-ene-1,4-diol in the formation of secondary organic aerosols (SOA), which are an important component of atmospheric particulate matter. Studies have shown that (2Z)-2-methylbut-2-ene-1,4-diol can react with other atmospheric compounds to form SOA, which can have significant impacts on air quality and human health.

properties

IUPAC Name

(Z)-2-methylbut-2-ene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h2,6-7H,3-4H2,1H3/b5-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXLJBCLEUWWCG-DJWKRKHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CO)/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-methylbut-2-ene-1,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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